molecular formula C15H22O4 B14179325 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester CAS No. 849553-61-3

2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester

Cat. No.: B14179325
CAS No.: 849553-61-3
M. Wt: 266.33 g/mol
InChI Key: PXCQSUZZWUCSJI-UHFFFAOYSA-N
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Description

2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester is a chemical compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes butyl and propyl groups attached to the pyran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and an alcohol, such as ethanol, under reflux conditions. The reaction can be represented as follows:

6-butyl-2-oxo-5-propyl-2H-pyran-3-carboxylic acid+ethanolH2SO4ethyl ester+water\text{6-butyl-2-oxo-5-propyl-2H-pyran-3-carboxylic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{ethyl ester} + \text{water} 6-butyl-2-oxo-5-propyl-2H-pyran-3-carboxylic acid+ethanolH2​SO4​​ethyl ester+water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-3-carboxylic acid, 5,6-dihydro-2-oxo-, ethyl ester: Similar structure but lacks the butyl and propyl groups.

    Methyl 2-oxo-2H-pyran-3-carboxylate: Similar core structure but with a methyl ester group instead of an ethyl ester group.

    6-Butoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester: Similar structure but with a butoxy group instead of a butyl group.

Uniqueness

The presence of both butyl and propyl groups in 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

849553-61-3

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

ethyl 6-butyl-2-oxo-5-propylpyran-3-carboxylate

InChI

InChI=1S/C15H22O4/c1-4-7-9-13-11(8-5-2)10-12(15(17)19-13)14(16)18-6-3/h10H,4-9H2,1-3H3

InChI Key

PXCQSUZZWUCSJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C(=O)O1)C(=O)OCC)CCC

Origin of Product

United States

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